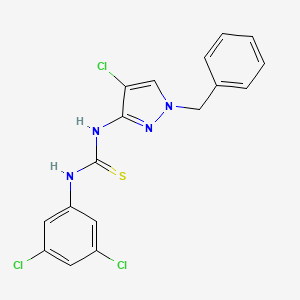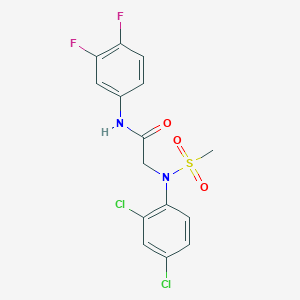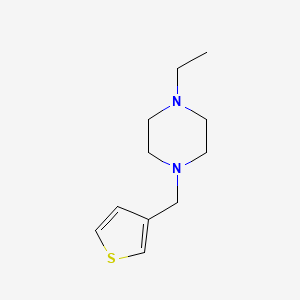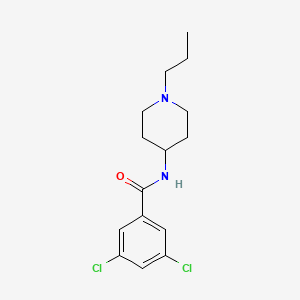
5-(3-nitrophenyl)-N-(3-pyridinylmethyl)-2-furamide
描述
5-(3-nitrophenyl)-N-(3-pyridinylmethyl)-2-furamide, also known as NPD1, is a bioactive lipid mediator that has been found to play a crucial role in the regulation of inflammation and neuroprotection. This compound has been extensively studied in recent years due to its potential therapeutic applications in various diseases, including Alzheimer's, Parkinson's, and multiple sclerosis.
作用机制
The mechanism of action of 5-(3-nitrophenyl)-N-(3-pyridinylmethyl)-2-furamide involves the activation of the this compound receptor, which is a G protein-coupled receptor. Upon binding to the receptor, this compound activates various signaling pathways, including the PI3K/Akt and MAPK/ERK pathways, which are involved in cell survival and proliferation.
Biochemical and Physiological Effects:
This compound has been found to have various biochemical and physiological effects, including the regulation of inflammation, oxidative stress, and cell survival. This compound has been shown to reduce the production of pro-inflammatory cytokines, such as TNF-alpha and IL-1beta, and increase the production of anti-inflammatory cytokines, such as IL-10. This compound has also been found to reduce oxidative stress-induced damage and promote cell survival.
实验室实验的优点和局限性
One of the main advantages of using 5-(3-nitrophenyl)-N-(3-pyridinylmethyl)-2-furamide in lab experiments is its specificity for the this compound receptor, which allows for targeted modulation of signaling pathways. However, one limitation of using this compound is its relatively short half-life, which may require frequent administration in in vivo experiments.
未来方向
Future research on 5-(3-nitrophenyl)-N-(3-pyridinylmethyl)-2-furamide could focus on further elucidating its mechanism of action and identifying potential therapeutic targets for various diseases. Additionally, the development of more stable analogs of this compound could improve its therapeutic potential in clinical settings.
科学研究应用
5-(3-nitrophenyl)-N-(3-pyridinylmethyl)-2-furamide has been extensively studied for its therapeutic potential in various diseases. In Alzheimer's disease, this compound has been found to reduce amyloid-beta-induced neuroinflammation and improve cognitive function in animal models. In Parkinson's disease, this compound has been shown to protect dopaminergic neurons from oxidative stress-induced damage. In multiple sclerosis, this compound has been found to reduce inflammation and promote remyelination.
属性
IUPAC Name |
5-(3-nitrophenyl)-N-(pyridin-3-ylmethyl)furan-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13N3O4/c21-17(19-11-12-3-2-8-18-10-12)16-7-6-15(24-16)13-4-1-5-14(9-13)20(22)23/h1-10H,11H2,(H,19,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FTGBWGNNXNMVFH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)[N+](=O)[O-])C2=CC=C(O2)C(=O)NCC3=CN=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13N3O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
12.3 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID24795558 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![N-({1-[(1-ethyl-5-methyl-1H-pyrazol-4-yl)methyl]-3-piperidinyl}methyl)-4-fluorobenzamide](/img/structure/B4851733.png)



![N-{4-[(1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl)oxy]phenyl}-2-fluorobenzamide](/img/structure/B4851786.png)
![N-{2-[4-(aminosulfonyl)phenyl]ethyl}-4-(pentyloxy)benzamide](/img/structure/B4851792.png)
![N~1~-[2-(1-cyclohexen-1-yl)ethyl]-N~2~-[(4-fluorophenyl)sulfonyl]-N~2~-(4-methylphenyl)glycinamide](/img/structure/B4851799.png)
![N~2~-[(4-chlorophenyl)sulfonyl]-N~2~-(3,4-dimethylphenyl)-N~1~-[3-(methylthio)phenyl]glycinamide](/img/structure/B4851800.png)
![ethyl 4-{[({5-[(3,5-dimethylphenoxy)methyl]-4-ethyl-4H-1,2,4-triazol-3-yl}thio)acetyl]amino}benzoate](/img/structure/B4851811.png)

![N-{3-[5-cyclopropyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]propyl}-N'-(2-ethylphenyl)thiourea](/img/structure/B4851815.png)
![N-(2,5-dichlorophenyl)-N'-[1-(2-pyridinyl)ethyl]urea](/img/structure/B4851818.png)

![4-oxo-4-{[2-(phenylethynyl)phenyl]amino}-2-butenoic acid](/img/structure/B4851848.png)